2-Amino-1H-benzo[d]imidazol-5-ol

Catalog No.
S1904505
CAS No.
51276-85-8
M.F
C7H7N3O
M. Wt
149.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-1H-benzo[d]imidazol-5-ol

CAS Number

51276-85-8

Product Name

2-Amino-1H-benzo[d]imidazol-5-ol

IUPAC Name

2-amino-3H-benzimidazol-5-ol

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

InChI

InChI=1S/C7H7N3O/c8-7-9-5-2-1-4(11)3-6(5)10-7/h1-3,11H,(H3,8,9,10)

InChI Key

FNSYWIPPPFVBAV-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1O)NC(=N2)N

Canonical SMILES

C1=CC2=C(C=C1O)NC(=N2)N

Serine Protease Inhibitor

  • -ABP has been shown to inhibit enzymes called serine proteases. These enzymes play a role in many biological processes, including cell growth and division.
  • By inhibiting serine proteases, 2-ABP may have potential applications in studying these processes and their link to various diseases.
  • Source)

Cancer Research

  • Some research suggests that 2-ABP may have anti-tumor properties.
  • Studies have observed that 2-ABP can inhibit the growth of certain cancer cells in vitro (laboratory experiments).
  • More research is needed to understand the mechanisms behind this effect and its potential for cancer treatment.
  • Source:

Other Areas of Investigation

  • Researchers are also exploring the potential applications of 2-ABP in other areas, such as inflammation and wound healing.
  • Due to the ongoing nature of scientific research, new discoveries about 2-ABP's potential applications are always being explored.

2-Amino-1H-benzo[d]imidazol-5-ol is an organic compound belonging to the class of benzimidazoles, characterized by a fused benzene and imidazole ring structure. Its chemical formula is C7H7N3OC_7H_7N_3O, and it has a molecular weight of approximately 149.15 g/mol. This compound features an amino group at the second position and a hydroxyl group at the fifth position of the benzimidazole structure, contributing to its unique chemical properties and potential biological activities .

. These include:

  • Nucleophilic substitutions: The amino and hydroxyl groups can participate in nucleophilic attacks.
  • Condensation reactions: The hydroxyl group can react with aldehydes or ketones to form more complex structures.
  • Oxidation-reduction reactions: The nitrogen atoms in imidazole can undergo various oxidation states, allowing for redox chemistry.

These reactions highlight the compound's potential as a building block in organic synthesis .

2-Amino-1H-benzo[d]imidazol-5-ol has been studied for its biological activities, particularly as an inhibitor of certain enzymes. Notably, it exhibits inhibitory effects on urokinase-type plasminogen activator, which plays a role in fibrinolysis and tissue remodeling. The compound's IC50 values suggest varying degrees of potency against different targets, indicating its potential therapeutic applications .

Several methods exist for synthesizing 2-Amino-1H-benzo[d]imidazol-5-ol:

  • Cyclization of ortho-phenylenediamine with aldehydes: This method involves the reaction of ortho-phenylenediamine with suitable aldehydes under acidic conditions to form the benzimidazole structure.
  • Hydroxylation of 2-Aminobenzimidazole: Starting from 2-Aminobenzimidazole, hydroxylation can be achieved using oxidizing agents to introduce the hydroxyl group at the fifth position.
  • Rearrangement reactions: Certain rearrangement conditions can also yield this compound from related precursors .

The applications of 2-Amino-1H-benzo[d]imidazol-5-ol span various fields:

  • Pharmaceuticals: Due to its enzyme inhibitory properties, it may serve as a lead compound for developing drugs targeting fibrinolytic pathways.
  • Chemical Research: It acts as a versatile intermediate in organic synthesis, particularly in creating more complex heterocyclic compounds.
  • Biological Studies: Its role in inhibiting specific enzymes makes it useful in studying biological processes related to coagulation and tissue repair .

Interaction studies involving 2-Amino-1H-benzo[d]imidazol-5-ol focus on its binding affinity with various proteins and enzymes. Notably, it has been shown to interact with urokinase-type plasminogen activator, impacting its enzymatic activity. These studies provide insights into how this compound may modulate biological pathways and inform further drug design efforts .

Several compounds share structural similarities with 2-Amino-1H-benzo[d]imidazol-5-ol, including:

Compound NameStructure TypeKey Features
2-AminobenzimidazoleBenzimidazoleLacks hydroxyl group; primarily an amine
BenzimidazoleBenzimidazoleBase structure without additional functional groups
1H-Benzo[d]imidazol-5-olBenzimidazoleHydroxyl group at a different position

Uniqueness

The uniqueness of 2-Amino-1H-benzo[d]imidazol-5-ol lies in its specific arrangement of functional groups that confer distinct biological activities, particularly its dual functionality as both an amine and a phenolic compound. This structural configuration enhances its potential as a therapeutic agent compared to other similar compounds that may lack one or both functional groups .

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

3

Exact Mass

149.058911855 g/mol

Monoisotopic Mass

149.058911855 g/mol

Heavy Atom Count

11

Other CAS

51276-85-8

Wikipedia

2-amino-5-hydroxy-benzimidazole

Dates

Modify: 2023-08-16

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